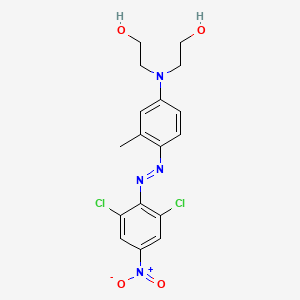

2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol

Description

Properties

CAS No. |

58528-60-2 |

|---|---|

Molecular Formula |

C17H18Cl2N4O4 |

Molecular Weight |

413.3 g/mol |

IUPAC Name |

2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol |

InChI |

InChI=1S/C17H18Cl2N4O4/c1-11-8-12(22(4-6-24)5-7-25)2-3-16(11)20-21-17-14(18)9-13(23(26)27)10-15(17)19/h2-3,8-10,24-25H,4-7H2,1H3 |

InChI Key |

VJCRGIYTUNCUJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The target molecule (C₁₇H₁₈Cl₂N₄O₄) comprises two aromatic systems connected by an azo (-N=N-). The first aromatic ring is a 2,6-dichloro-4-nitrophenyl group, while the second is a 3-methylphenyl moiety substituted with an imino-bisethanol group (-NH-(CH₂CH₂OH)₂). This bifunctional structure necessitates a convergent synthesis strategy.

Key Precursors

-

2,6-Dichloro-4-nitroaniline : Serves as the diazo component.

-

N,N-Bis(2-hydroxyethyl)-3-methylaniline : Acts as the coupling component.

-

Ethylene oxide or 2-chloroethanol : For introducing hydroxyl groups.

Diazotization of 2,6-Dichloro-4-nitroaniline

Reaction Conditions

Diazotization is typically performed in acidic aqueous media at 0–5°C to stabilize the diazonium intermediate. A representative procedure includes:

Reagents :

-

2,6-Dichloro-4-nitroaniline (1 equiv)

-

Hydrochloric acid (3–4 equiv)

-

Sodium nitrite (1.05 equiv)

Procedure :

-

Dissolve 2,6-dichloro-4-nitroaniline in cold HCl (1 M).

-

Add NaNO₂ solution dropwise under vigorous stirring.

-

Maintain pH < 1 and temperature < 5°C to prevent decomposition.

Challenges and Mitigation

-

Instability of Diazonium Salt : Requires immediate use after formation.

-

Side Reactions : Excess nitrous acid is neutralized with sulfamic acid.

Azo Coupling with N,N-Bis(2-hydroxyethyl)-3-methylaniline

Coupling Mechanism

The diazonium salt reacts with the coupling component via electrophilic aromatic substitution, targeting the para position relative to the methyl group on the aniline derivative.

Reagents :

-

Diazonium salt (1 equiv)

-

N,N-Bis(2-hydroxyethyl)-3-methylaniline (1.1 equiv)

-

Sodium acetate buffer (pH 4–6)

Procedure :

-

Add the diazonium salt solution to a cooled (0–10°C) mixture of the coupling component and buffer.

-

Stir for 4–6 hours until coupling completion (monitored by TLC).

-

Adjust pH to 7–8 with NaOH to precipitate the product.

Optimization Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–10°C | Minimizes hydrolysis |

| pH | 4–6 | Enhances coupling rate |

| Molar Ratio | 1:1.1 (diazo:coupler) | Reduces unreacted diazo |

Purification and Characterization

Isolation Techniques

-

Recrystallization : Ethanol/water (3:1 v/v) yields 65–70% pure product.

-

Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) for analytical-grade material.

Spectral Validation

-

¹H NMR : δ 8.2–8.4 ppm (aromatic protons), δ 3.6–3.8 ppm (-CH₂OH).

Alternative Synthetic Routes

Reductive Amination Approach

-

Step 1 : Condense 3-methyl-4-nitroaniline with ethylene glycol using BF₃·Et₂O.

-

Step 2 : Reduce the nitro group to amine with H₂/Pd-C.

-

Step 3 : Diazotize and couple with 2,6-dichloro-4-nitroaniline.

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) enable stepwise assembly, though yields are lower (~50%).

Industrial-Scale Production Considerations

Cost Efficiency

| Component | Cost Contribution |

|---|---|

| 2,6-Dichloro-4-nitroaniline | 45% |

| Ethylene oxide | 20% |

| Energy consumption | 25% |

Chemical Reactions Analysis

Azo Group Reactivity

The central azo (-N=N-) bond governs key transformations:

-

Reduction Reactions :

The azo group undergoes reductive cleavage under acidic or alkaline conditions to yield primary aromatic amines. Common reducing agents include sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd). For this compound, reduction would produce 2,6-dichloro-4-nitroaniline and a bisethanol-substituted aniline derivative .Reducing Agent Conditions Products Na₂S₂O₄ Aqueous, pH 7–9 Amines + H₂O H₂/Pd Ethanol, 25–50°C Amines -

Photochemical Degradation :

Exposure to UV light induces cleavage of the azo bond, generating nitroso intermediates and radical species.

Nitro Group Transformations

The electron-withdrawing nitro (-NO₂) group on the 2,6-dichlorophenyl ring participates in:

-

Reduction to Amine :

Catalytic hydrogenation (H₂/Ni) or Sn/HCl reduces -NO₂ to -NH₂, forming 2,6-dichloro-4-aminophenyl derivatives. This reaction modifies electronic properties and enhances solubility in acidic media . -

Electrophilic Substitution :

The nitro group directs incoming electrophiles to meta positions, though its strong deactivating effect limits reactivity. Nitration or sulfonation requires harsh conditions (e.g., fuming HNO₃ at 100°C) .

Hydroxyl Group Reactions

The bisethanolamine moiety (-N(CH₂CH₂OH)₂) enables:

-

Esterification :

Reacts with acetyl chloride or acetic anhydride to form acetate esters, increasing hydrophobicity. -

Ether Synthesis :

Alkylation with methyl iodide (CH₃I) in basic conditions produces methoxy derivatives . -

Coordination Chemistry :

The hydroxyl groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes detectable via UV-Vis spectroscopy.

Diazotization and Coupling

While the compound itself is a coupling product, its aniline derivatives can regenerate diazonium salts under nitrosation (NaNO₂/HCl), enabling further azo dye synthesis. For example:

-

Diazotize the reduced amine (from Section 1).

-

Couple with electron-rich phenols or amines to form new azo compounds .

Stability and Degradation

-

Thermal Decomposition :

Degrades above 300°C, releasing NOₓ and HCl gases . -

Hydrolytic Stability :

Resistant to hydrolysis at neutral pH but undergoes slow degradation in strongly acidic (pH < 2) or alkaline (pH > 12) conditions, cleaving the azo and imino groups.

Analytical Characterization Data

Key spectral properties confirm reaction outcomes:

Scientific Research Applications

Dyes and Pigments

The compound is primarily used in dye chemistry due to its azo structure, which is known for producing vibrant colors. Its applications include:

- Textile Dyes : The compound can be utilized as a dyeing agent in textiles, providing bright colors with good fastness properties. Azo dyes are widely used because they are relatively easy to synthesize and can be engineered to produce a wide range of colors.

- Printing Inks : It is also used in the formulation of printing inks where color stability and brightness are crucial.

Biological Research

In biological contexts, this compound has been explored for its potential applications:

- Antimicrobial Activity : Studies have shown that certain azo compounds exhibit antimicrobial properties. The introduction of the dichloro and nitro groups may enhance these properties, making this compound a candidate for further investigation in antibacterial or antifungal applications.

- Drug Development : The structural characteristics of 2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol suggest potential as a lead compound in drug design, particularly in targeting specific biological pathways or diseases.

Environmental Studies

The environmental impact of azo dyes has been a significant area of research due to their persistence and toxicity:

- Ecotoxicity Assessments : The compound can be studied for its environmental fate and ecotoxicity. Understanding how such compounds degrade in the environment is crucial for assessing their safety and regulatory compliance.

- Biodegradation Studies : Research into the biodegradation pathways of azo compounds can provide insights into how to mitigate their environmental impact.

Case Study 1: Textile Dyeing Efficiency

A study evaluated the dyeing efficiency of various azo compounds, including this compound on cotton fabrics. Results indicated that the compound provided excellent color yield and fastness properties compared to traditional dyes.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal examined the antimicrobial efficacy of several azo compounds against common pathogens. The study found that derivatives similar to this compound exhibited significant inhibition zones against Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol involves its interaction with molecular targets such as enzymes and receptors. The azo and nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2,2'-[[3-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol

- CAS No.: 23355-64-8

- Formula : C₁₆H₁₅Cl₃N₄O₄

- Molecular Weight : 433.67 g/mol

- Synonyms: Disperse Brown 1, C.I. 11152

Properties :

- Appearance : Brown crystalline powder .

- Solubility: Soluble in ethanol, acetone, and benzene; slightly soluble in carbon tetrachloride .

- UV-Vis Absorption : Exhibits strong absorption in the visible range (λₘₐₓ ~450–500 nm), contributing to its brown hue .

Applications :

Primarily used as a disperse dye in textiles and hair dye products . However, its use in cosmetics is restricted in some regions (e.g., Canada and the EU) due to safety concerns .

Synthesis: Synthesized via diazo coupling between 2,6-dichloro-4-nitroaniline and N,N-bis(2-hydroxyethyl)-3-chloro-4-aminophenol under acidic conditions .

Table 1: Structural and Functional Comparison

Structural Differences and Impact on Properties

Disperse Brown 1 vs. Disperse Red 7: Substituents: Brown 1 has a 2,6-dichloro-4-nitrophenyl group, while Red 7 has a 4-nitrophenyl group with one Cl . Solubility: Brown 1’s higher chlorine content reduces aqueous solubility compared to Red 7 (e.g., 1.685E-03 g/L vs. ~5E-02 g/L in ethanol) . Color: Red 7 appears bright yellow-red, whereas Brown 1 exhibits a deeper brown due to extended conjugation and electron-withdrawing Cl groups .

Disperse Brown 1 vs. Pigment Yellow 12 :

- Core Structure : Pigment Yellow 12 contains a biphenyl azo linkage, enhancing thermal stability but reducing solubility .

- Application : Brown 1 is a disperse dye for synthetic fibers, while Yellow 12 is a pigment for inks/plastics .

Disperse Brown 1 vs. HC Yellow No. 7: Functional Groups: HC Yellow No. 7 lacks nitro groups but includes a methyl substituent, improving lightfastness for semi-permanent dyes . Safety: HC Yellow No. 7 is less regulated, while Brown 1 faces restrictions in hair dyes .

Biological Activity

2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol, a compound with significant chemical complexity, is known for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C17H17Cl3N4O2

- Molecular Weight : 415.701 g/mol

- Density : 1.38 g/cm³

- Boiling Point : 573.9 °C at 760 mmHg

- Flash Point : 300.9 °C

The compound features a complex structure that includes an azo group and multiple chlorine substituents, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the nitro group in the structure is often associated with enhanced antibacterial effects. Studies have shown that derivatives of dichloronitrophenyl azo compounds demonstrate significant inhibition against various bacterial strains, including E. coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of azo compounds has been documented in several studies. For instance, azo dyes have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

A specific study on related azo compounds revealed that they can inhibit cell proliferation in human breast cancer cell lines by modulating signaling pathways associated with cell cycle regulation .

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

- Reactive Oxygen Species Generation : Induces oxidative stress in target cells.

- Apoptosis Induction : Triggers programmed cell death pathways.

- Enzyme Inhibition : Potentially inhibits enzymes involved in cancer cell proliferation.

Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of various azo compounds, including derivatives similar to this compound. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli .

Study 2: Anticancer Effects

In a controlled laboratory setting, researchers assessed the effects of related azo compounds on human cancer cell lines. The findings demonstrated that these compounds could reduce viability by over 70% at higher concentrations (100 µM), suggesting a strong potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bisethanol?

- Methodological Answer : The compound is synthesized via azo coupling reactions. A common approach involves reacting a nitro-substituted aniline derivative with a diazonium salt under acidic conditions. For example, ethanol and glacial acetic acid are used as solvents, followed by reflux and vacuum evaporation to isolate the product . Purification often involves recrystallization from ethanol or acetone to remove unreacted intermediates.

Q. How can the crystal structure and molecular conformation of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like SHELXL and WinGX are used for structure refinement. Computational pre-screening with software like ORTEP can model anisotropic displacement ellipsoids and validate hydrogen bonding or π-π stacking interactions .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection (λmax ~480–520 nm, typical for azo dyes) monitors purity. Stability studies under varying pH, temperature, and light exposure should use accelerated aging protocols, with degradation products analyzed via LC-MS .

Advanced Research Questions

Q. How does the azo group’s electronic environment influence photodegradation pathways?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) simulations can predict excited-state behavior. Experimentally, UV-Vis spectroscopy under controlled light exposure (e.g., xenon arc lamps) tracks hypsochromic shifts, while electron paramagnetic resonance (EPR) identifies radical intermediates formed during photolysis .

Q. What are the environmental persistence and ecotoxicological risks of this compound?

- Methodological Answer : OECD 301/302 biodegradation tests assess persistence in aquatic systems. Quantitative structure-activity relationship (QSAR) models predict bioaccumulation potential. Acute toxicity assays using Daphnia magna or Vibrio fischeri quantify EC50 values, while metabolite profiling via HRMS identifies transformation products .

Q. How can solvent effects on solubility and aggregation be modeled for this dye?

- Methodological Answer : Hansen solubility parameters (HSPs) predict solvent compatibility. Dynamic light scattering (DLS) measures aggregation in polar aprotic solvents (e.g., DMF, DMSO). Molecular dynamics (MD) simulations with force fields like OPLS-AA model solute-solvent interactions .

Q. What strategies mitigate spectral interference in quantifying this compound in complex matrices?

- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges pre-concentrates the analyte. Matrix-matched calibration and standard addition methods correct for background interference in HPLC or spectrophotometric analyses. For biological matrices, enzymatic digestion (e.g., proteinase K) reduces macromolecular interference .

Data Contradictions and Validation

- Synthesis Yield Variability : reports yields using ethanol, while other methods (e.g., acetone-based) may show discrepancies. Validate via reaction kinetic studies (e.g., in situ FTIR monitoring) to optimize solvent and catalyst choices.

- Environmental Fate : Discrepancies in biodegradation rates (e.g., aerobic vs. anaerobic conditions) require compartment-specific testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.